Aspartic acid; ornithine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

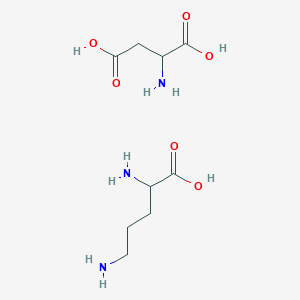

Aspartic acid and ornithine are amino acids that play crucial roles in various metabolic pathways. Aspartic acid, also known as asparagic acid, is a non-essential amino acid involved in the biosynthesis of proteins. Ornithine is a key intermediate in the urea cycle, which helps detoxify ammonia in the liver.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aspartic acid and ornithine can be synthesized through various chemical processes. One common method involves the reaction of L-arginine with aspartic acid in the presence of zinc chloride and immobilized arginase. This reaction is carried out at a temperature of 35-40°C for 1.5 hours, followed by crystallization with methanol to obtain the crude product .

Industrial Production Methods

Industrial production of L-ornithine-L-aspartate involves dissolving the raw materials in purified water, adjusting the pH with acid-base agents, and decolorizing with activated carbon. The solution is then crystallized, filtered, and dried to obtain the final product. This method ensures high purity and stability, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Aspartic acid and ornithine undergo various chemical reactions, including:

Oxidation: Aspartic acid can be oxidized to form oxaloacetate.

Reduction: Ornithine can be reduced to form putrescine, a polyamine.

Substitution: Both amino acids can participate in substitution reactions to form derivatives like N-acetylornithine

Common Reagents and Conditions

Common reagents used in these reactions include zinc chloride, methanol, and immobilized arginase. Reaction conditions typically involve moderate temperatures (35-40°C) and specific pH adjustments to facilitate the desired transformations .

Major Products

The major products formed from these reactions include L-ornithine-L-aspartate, putrescine, and various derivatives like N-acetylornithine .

Wissenschaftliche Forschungsanwendungen

Aspartic acid and ornithine have numerous applications in scientific research:

Chemistry: Used as building blocks for synthesizing peptides and proteins.

Biology: Play roles in metabolic pathways, including the urea cycle and neurotransmission.

Medicine: L-ornithine-L-aspartate is used to treat hepatic encephalopathy by reducing ammonia levels in the blood

Industry: Used in the production of dietary supplements and pharmaceuticals.

Wirkmechanismus

Aspartic acid and ornithine exert their effects through various molecular pathways. Aspartic acid is involved in the synthesis of proteins, nucleotides, and neurotransmitters. It also participates in the malate-aspartate shuttle, which helps maintain redox balance in cells . Ornithine, on the other hand, is a key player in the urea cycle, where it helps convert ammonia into urea for excretion. It also serves as a precursor for polyamines like putrescine and spermidine, which are essential for cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Aspartic acid and ornithine can be compared with other amino acids such as:

Glutamic Acid: Similar to aspartic acid but has an additional methylene group.

Arginine: Precursor to ornithine in the urea cycle.

Citrulline: Another intermediate in the urea cycle, formed from ornithine.

These compounds share similar roles in metabolic pathways but differ in their specific functions and applications. Aspartic acid and ornithine are unique in their combined use for treating hepatic encephalopathy, highlighting their importance in medical applications .

Eigenschaften

IUPAC Name |

2-aminobutanedioic acid;2,5-diaminopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUZXIMQZIMPSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)

![(2S)-4-(2,3-dihydro-1H-inden-5-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12513126.png)

![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)

![(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B12513145.png)

![2-[(2-{3-[(2-Fluorophenyl)methoxy]phenyl}cyclopentyl)amino]acetamide](/img/structure/B12513157.png)

methyl]-3-oxopyrazolidin-1-ium chloride](/img/structure/B12513173.png)